

Commercially Available Rosiglitazone-d4 Standards: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rosiglitazone-d4

Cat. No.: B15137921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs, known for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ).^[1]^[2] Its primary therapeutic application has been in the management of type 2 diabetes, where it functions as an insulin sensitizer, thereby improving glycemic control.^[2] In bioanalytical studies, particularly those involving pharmacokinetic and metabolic profiling, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. **Rosiglitazone-d4**, a deuterated analog of rosiglitazone, serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the analyte and its distinct mass-to-charge ratio. This technical guide provides an in-depth overview of commercially available **Rosiglitazone-d4** standards, their technical specifications, and detailed methodologies for their application in research and development.

Commercially Available Rosiglitazone-d4 Standards

Several suppliers offer **Rosiglitazone-d4** and other related isotopically labeled standards. While specific quantitative data such as purity and isotopic enrichment are batch-specific and provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes representative product specifications from various commercial sources. Researchers are advised to request the CoA from the supplier for the most accurate and up-to-date information.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity/Notes
MedChemExpress	Rosiglitazone-d4-1	HY-17386S1	$C_{18}H_{15}D_4N_3O_3S$	361.45	Deuterium-labeled Rosiglitazone.
Axios Research	N-Desmethyl rosiglitazone-d4	AR-R01987	$C_{17}H_{13}D_4N_3O_3S$	347.43	Comes with a comprehensive Certificate of Analysis (COA). [3]
Axios Research	5-Hydroxy Rosiglitazone-d4 (Phenyl-d4)	AR-R01988	$C_{18}H_{15}D_4N_3O_4S$	377.45	Comes with a comprehensive Certificate of Analysis (COA). [3]
TLC Pharmaceutical Standards	5-Hydroxy Rosiglitazone-d4 (Phenyl-d4)	R-086	$C_{18}H_{15}D_4N_3O_4S$	377.45	Part of a range of Rosiglitazone related standards.

Experimental Protocols

The use of **Rosiglitazone-d4** as an internal standard is central to the accurate quantification of rosiglitazone in biological matrices. Below are detailed methodologies synthesized from various validated bioanalytical methods.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of rosiglitazone from plasma samples.

- Reagents and Materials:

- Human plasma (or other relevant biological matrix)
- **Rosiglitazone-d4** internal standard solution (concentration to be optimized based on the expected analyte concentration range)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Procedure:
 - Pipette 200 μ L of plasma sample into a clean microcentrifuge tube.
 - Add a specified amount of **Rosiglitazone-d4** internal standard solution.
 - Add 600 μ L of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in a suitable volume (e.g., 200 μ L) of the mobile phase.
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Instrumentation:

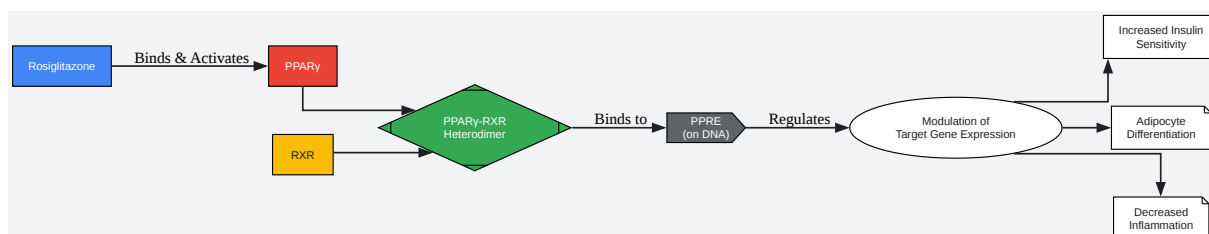
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: A C18 analytical column (e.g., Gemini C18, 50 x 4.6 mm, 3 μ m).[4]
 - Mobile Phase:
 - A: 10 mM Ammonium Formate (pH 4.0)[4]
 - B: Acetonitrile[4]
 - Gradient: Isocratic or gradient elution can be optimized. An example of an isocratic condition is 10:90 (A:B).[4]
 - Flow Rate: 0.8 mL/min.[4]
 - Injection Volume: 10 μ L.[4]
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Rosiglitazone: m/z 358.0 \rightarrow 135.0[5]
 - **Rosiglitazone-d4**: The precursor ion will be m/z 362.0. The product ion will likely be the same as the unlabeled compound, m/z 135.0, as the deuterium atoms are typically on a part of the molecule that is not fragmented. This transition needs to be confirmed by direct infusion of the **Rosiglitazone-d4** standard.

- Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for both the analyte and the internal standard.

Signaling Pathway and Experimental Workflow

Rosiglitazone Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating PPAR γ , a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism. Upon activation, PPAR γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the expression of genes that enhance insulin sensitivity, promote adipocyte differentiation, and exert anti-inflammatory effects.

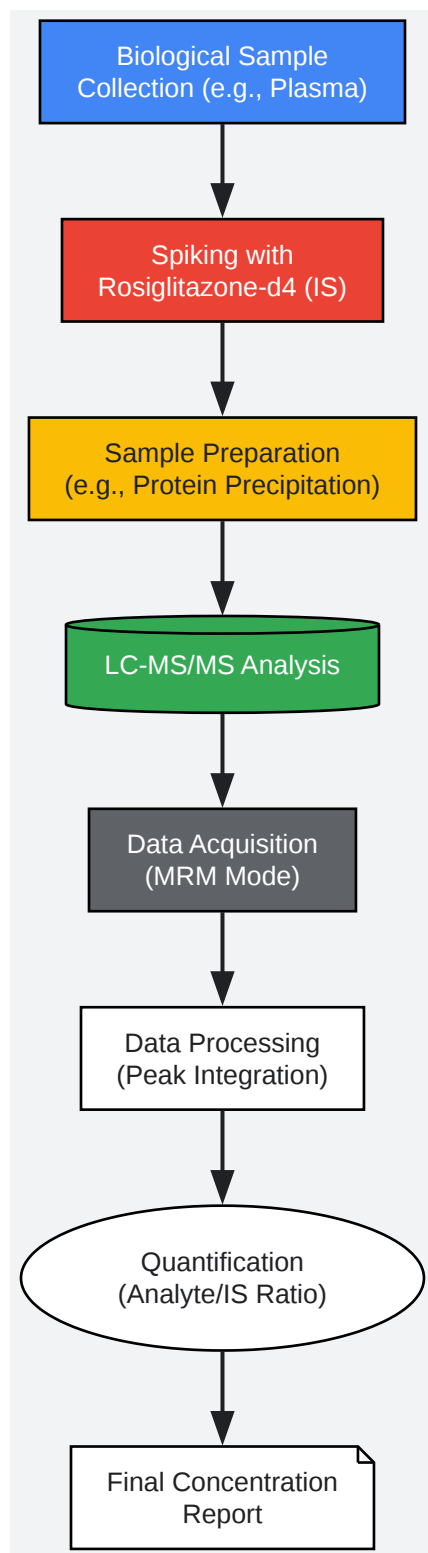


[Click to download full resolution via product page](#)

Caption: Rosiglitazone activates PPAR γ , leading to gene expression changes that improve insulin sensitivity.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of rosiglitazone in a biological matrix using **Rosiglitazone-d4** as an internal standard.



[Click to download full resolution via product page](#)

Caption: A standard bioanalytical workflow for the quantification of rosiglitazone using an internal standard.

Conclusion

Rosiglitazone-d4 is an essential tool for the accurate and reliable quantification of rosiglitazone in various biological matrices. This guide provides a comprehensive overview of commercially available standards and a detailed framework for the development and implementation of robust bioanalytical methods. Researchers should always refer to the supplier's Certificate of Analysis for specific product details and validate all analytical methods according to the relevant regulatory guidelines to ensure data integrity and reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [[rndsystems.com](https://rndsistemas.com)]
- 2. ≥98% (HPLC), powder, PPAR γ agonist | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rosiglitazone |Axios Research [axios-research.com]
- 4. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercially Available Rosiglitazone-d4 Standards: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15137921#commercially-available-rosiglitazone-d4-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com